Deltorphin II is a naturally occurring heptapeptide, first isolated from the skin of the South American frog Phyllomedusa bicolor. [] It belongs to the deltorphin family of peptides, which are characterized by their high affinity and selectivity for δ-opioid receptors (DORs). [] Deltorphin II is widely used in scientific research as a highly selective δ-opioid receptor agonist. [, , , ] It is a valuable tool for investigating the physiological and pharmacological roles of DORs in various biological systems. [, , , , , , , , , , , , , , , , , , , , , ]
Deltorphin II is classified as a peptide and is specifically categorized under opioid peptides. It is comprised of a sequence of amino acids that confer its biological activity. The primary source of deltorphin II is the skin secretions of Phyllomedusa bicolor, which produce a variety of peptides with opioid-like effects. The specific amino acid sequence for deltorphin II is Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂, distinguishing it from other opioid peptides by its unique structure and receptor selectivity .
The synthesis of deltorphin II has been extensively studied, employing various techniques to enhance yield and purity. One prominent method is Fmoc-based solid-phase peptide synthesis, which allows for the sequential addition of amino acids to build the peptide chain. This method involves:
Another method explored is Boc/Bzl solid-phase synthesis, which avoids the use of anhydrous hydrogen fluoride, providing a safer alternative for peptide synthesis without compromising yield .
The molecular structure of deltorphin II can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The peptide consists of seven amino acids, with specific configurations that influence its biological activity:
Deltorphin II participates in various chemical reactions, primarily related to its binding interactions with opioid receptors. Notably:
These reactions are essential for elucidating the pharmacodynamics of deltorphin II and its analogs.
The mechanism of action for deltorphin II primarily involves its interaction with delta-opioid receptors located in the central nervous system. Upon binding:
Deltorphin II possesses several notable physical and chemical properties:
Deltorphin II has significant implications in scientific research and potential therapeutic applications:
Deltorphin II was first identified in 1989 alongside deltorphin I during the characterization of skin extracts from Phyllomedusa bicolor [4] [5]. Researchers isolated these peptides from the viscous secretion produced by specialized serous glands in the frog's integument, a biofluid historically used by indigenous Matses people in shamanistic rituals under the name "sapo" [1] [7]. The discovery occurred shortly after the initial characterization of deltorphin (later termed deltorphin A or dermenkephalin) from Phyllomedusa sauvagei [1] [2]. Three independent research groups nearly simultaneously reported the isolation of these peptides, leading to multiple naming conventions (deltorphin, dermenkephalin, dermorphin gene-associated peptide) that were later standardized [1].
Phyllomedusa skin secretions contain a complex cocktail of bioactive peptides, with deltorphin II typically present at concentrations of approximately 50-80 μg per gram of fresh skin [7]. Subsequent research identified additional naturally occurring deltorphin analogs in related hylid frogs, including Pachymedusa dacnicolor and Agalychnis annae, though deltorphin II remains one of the most pharmacologically significant variants [1] [9]. The peptide is biosynthesized as part of larger precursor proteins encoded by distinct genes, undergoing unique post-translational modification where the L-alanine at position 2 is enzymatically isomerized to D-alanine—the only known instance of a D-amino acid in vertebrate peptides [7] [9].
Deltorphin II is classified within the broader deltorphin family based on its shared N-terminal motif (Tyr-D-Xaa-Phe) and C-terminal modifications that confer DOR selectivity. The structural variations across key naturally occurring deltorphins are detailed in Table 1.
Table 1: Structural Classification of Naturally Occurring Deltorphins
Peptide Name | Amino Acid Sequence | Position 2 Residue | Position 4 Residue | Source Species |
---|---|---|---|---|
Deltorphin (Deltorphin A/Dermenkephalin) | H-Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ | D-Methionine | Histidine | P. sauvagei |
Deltorphin I | H-Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | D-Alanine | Aspartic Acid | P. bicolor |
Deltorphin II | H-Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ | D-Alanine | Glutamic Acid | P. bicolor |
[D-Leu²]deltorphin | H-Tyr-D-Leu-Phe-Ala-Ala-Ser-Glu...* | D-Leucine | Alanine | P. burmeisteri |
[D-Ile²]deltorphin | H-Tyr-D-Ile-Phe-Asp-Val-Ile-Gly-NH₂ | D-Isoleucine | Aspartic Acid | P. dacnicolor, A. annae |
*[D-Leu²]deltorphin is a 17-amino acid peptide; only N-terminal sequence shown for comparison [1] [9]
Deltorphin II specifically features:
The C-terminal domain (residues 4-7) primarily determines DOR selectivity, while the N-terminal Tyr-D-Ala-Phe motif enables receptor activation, analogous to the message-address concept in opioid peptides [4] [7]. Synthetic modifications, such as para-halogenation of Phe³ (e.g., Tyr-D-Ala-(pI)Phe-Glu-Val-Val-Gly-NH₂), demonstrate progressive increases in DOR affinity correlating with halogen size (F < Cl < Br < I), suggesting potential halogen bonding interactions within the receptor binding pocket [6].
The presence of highly selective, high-affinity opioid peptides in amphibian skin presents an evolutionary paradox: these peptides exhibit superior affinity for mammalian DORs compared to endogenous mammalian enkephalins, despite approximately 350 million years of evolutionary divergence between amphibians and mammals [1] [3]. Notably, deltorphin II shows negligible activity at the delta opioid receptors of its native Phyllomedusa species or other amphibians [3].
The molecular basis for this species selectivity was elucidated through comparative studies of human and frog opioid receptors. A single amino acid variation at position 7.35 (Ballesteros-Weinstein numbering) in transmembrane helix 7 determines responsiveness: mammalian DORs possess Leu7.35, whereas Lamprey, Fish, and Amphibian (LFA) DORs feature Trp7.35 [3]. Mutagenesis studies confirmed that substituting Leu7.35 with Trp in human DOR abolishes deltorphin II binding and signaling, while introducing Leu7.35 into frog DOR confers responsiveness [3]. This residue likely sterically hinders deltorphin binding in LFA receptors due to the larger tryptophan side chain.
This evolutionary mismatch suggests two non-exclusive hypotheses:
The exceptional blood-brain barrier permeability of deltorphins—mediated by a saturable, naloxone-sensitive transport system distinct from passive diffusion—further supports an evolutionary role in mammalian neurophysiological targeting [2] [7]. These peptides thus provide unique insights into both the structural evolution of opioid receptors and the potential conservation of ligand-receptor interaction principles across vertebrate lineages.
Table 2: Key Pharmacological Properties of Deltorphin II
Property | Value/Characteristic | Test System | Reference |
---|---|---|---|
DOR Binding Affinity (Kᵢ) | 0.34 ± 0.06 nM | CHO cells expressing human DOR | [6] |
Selectivity Ratio (DOR:MOR) | >3000-fold | Radioligand competition binding | [4] [10] |
Functional Activity (EC₅₀) | 0.5-1 nM (GTPγS activation) | Cell membranes expressing human DOR | [6] [10] |
Blood-Brain Barrier Transport | Saturable, naloxone-inhibited carrier-mediated system | Rat brain microvessels | [2] |
Bioactivity in Native Frog | Inactive at frog DOR (Trp7.35 residue) | Rana pipiens brain membranes | [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7